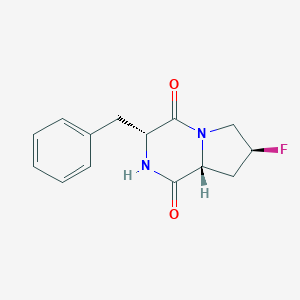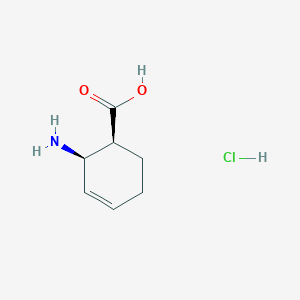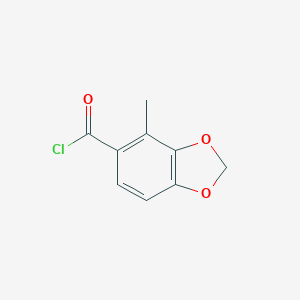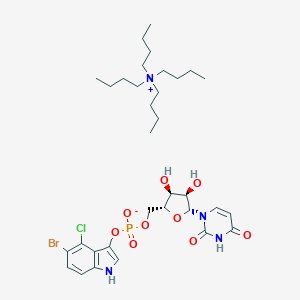
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate (BCIP) is a chemical compound that is widely used in scientific research for the detection of alkaline phosphatase activity. BCIP is a substrate for alkaline phosphatase, which when cleaved, produces a blue-purple precipitate that can be visualized with the naked eye or through microscopy.
Aplicaciones Científicas De Investigación
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is widely used in scientific research for the detection of alkaline phosphatase activity. This enzyme is found in a variety of tissues and is involved in a range of biological processes, including bone mineralization, cell signaling, and immune function. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is commonly used in molecular biology and biochemistry experiments to detect the presence of alkaline phosphatase in cells or tissue samples.
Mecanismo De Acción
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a substrate for alkaline phosphatase, which cleaves the phosphate group from Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate, resulting in the formation of a blue-purple precipitate. The mechanism of action of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is well understood and has been extensively studied in the scientific literature.
Efectos Bioquímicos Y Fisiológicos
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is used solely as a substrate for the detection of alkaline phosphatase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is its ease of use. It is a simple and reliable substrate for the detection of alkaline phosphatase activity. Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is also relatively inexpensive and widely available. However, there are some limitations to the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. It is not suitable for use in live cells or tissues, as it requires the cleavage of the phosphate group to produce a visible signal. Additionally, the blue-purple precipitate produced by Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be difficult to quantify accurately, making it less suitable for quantitative experiments.
Direcciones Futuras
There are several future directions for the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in scientific research. One area of interest is the development of new substrates for alkaline phosphatase that can produce more sensitive and accurate signals. Additionally, there is ongoing research into the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in combination with other substrates or detection methods to improve the accuracy and sensitivity of alkaline phosphatase detection. Finally, there is interest in the use of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate in high-throughput screening assays for the identification of new drugs or drug targets.
Métodos De Síntesis
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate can be synthesized through a multi-step process involving the reaction of 5-bromo-4-chloroindole with uridine-3'-monophosphate. The resulting compound is then phosphorylated to produce Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate. The synthesis of Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate is a well-established procedure and can be performed in most laboratories with the appropriate equipment and reagents.
Propiedades
Número CAS |
132900-87-9 |
|---|---|
Nombre del producto |
Uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
Fórmula molecular |
C33H51BrClN4O9P |
Peso molecular |
794.1 g/mol |
Nombre IUPAC |
(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrabutylazanium |
InChI |
InChI=1S/C17H16BrClN3O9P.C16H36N/c18-7-1-2-8-12(13(7)19)9(5-20-8)31-32(27,28)29-6-10-14(24)15(25)16(30-10)22-4-3-11(23)21-17(22)26;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-5,10,14-16,20,24-25H,6H2,(H,27,28)(H,21,23,26);5-16H2,1-4H3/q;+1/p-1/t10-,14-,15-,16-;/m1./s1 |
Clave InChI |
HAHLELUTESRHIM-QHGBZGEGSA-M |
SMILES isomérico |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)Cl)Br |
Otros números CAS |
132900-87-9 |
Sinónimos |
U-3'-BCIP uridine-3'-(5-bromo-4-chloroindol-3-yl)-phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



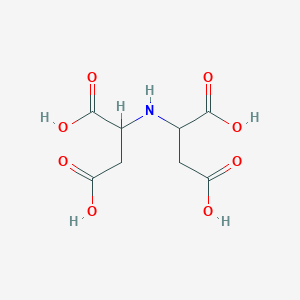
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
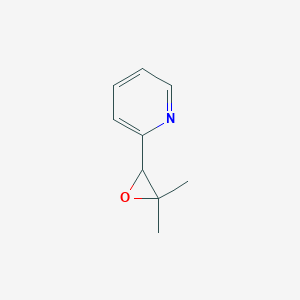
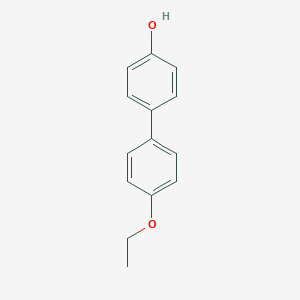
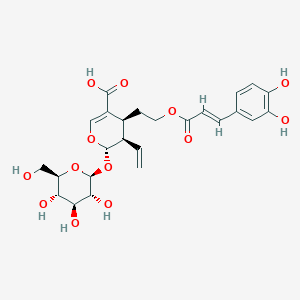
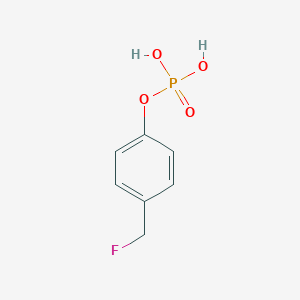
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)


